molecular formula C7H6ClN3S B3051181 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile CAS No. 317830-03-8

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile

Cat. No.: B3051181
CAS No.: 317830-03-8
M. Wt: 199.66 g/mol
InChI Key: XIGPSFQLGBFAQZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6ClN3S It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4-position, an ethylthio group at the 2-position, and a carbonitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the methylthio group with the ethylthio group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and an aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of new pyrimidine derivatives with substituted groups at the 4-position.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from the carbonitrile group.

Scientific Research Applications

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit tyrosine kinases by mimicking ATP and binding to the active site of the enzyme . This binding prevents the phosphorylation of target proteins, thereby inhibiting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-Chloro-2-(phenylthio)pyrimidine-5-carbonitrile
  • 4-Chloro-2-(butylthio)pyrimidine-5-carbonitrile

Uniqueness

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile is unique due to the presence of the ethylthio group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with tailored biological activities. Compared to its methylthio and phenylthio analogs, the ethylthio derivative may exhibit different reactivity and binding affinities, making it suitable for distinct applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-chloro-2-ethylsulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-2-12-7-10-4-5(3-9)6(8)11-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGPSFQLGBFAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593250
Record name 4-Chloro-2-(ethylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317830-03-8
Record name 4-Chloro-2-(ethylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-ethylthio-4-hydroxy-5-cyanopyrimidine (196 mg, 1.08 mmol) in 1,4-dioxane (5 mL) was added (chloro-methylene)dimethylammonium chloride (550 mg, 4.32 mmol). The mixture was heated at 100° C. for 4 h, cooled, and the solvent was removed under reduced pressure. The crude material was purified by flash chromatography using 1:20 acetone:hexane system to yield 130 mg of the title compound. Mass spectrum 199.3 (EI, M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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